5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-tert-butylphenol to form 2-tert-butyl-4-nitrophenol, which is then subjected to a Suzuki–Miyaura coupling reaction with a suitable boronic acid derivative to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.
Major Products
Reduction: The major product is 5-(2-tert-Butylphenoxy)-2-aminobenzoic acid.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butylphenoxy group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-nitrophenol
- 5-tert-Butyl-2-nitrobenzoic acid
- 2-tert-Butylphenoxyacetic acid
Uniqueness
5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid is unique due to the combination of its nitrobenzoic acid core and the tert-butylphenoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
CAS No. |
59003-91-7 |
---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
5-(2-tert-butylphenoxy)-2-nitrobenzoic acid |
InChI |
InChI=1S/C17H17NO5/c1-17(2,3)13-6-4-5-7-15(13)23-11-8-9-14(18(21)22)12(10-11)16(19)20/h4-10H,1-3H3,(H,19,20) |
InChI Key |
IQESJPNSNRETTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.